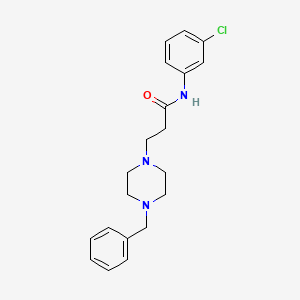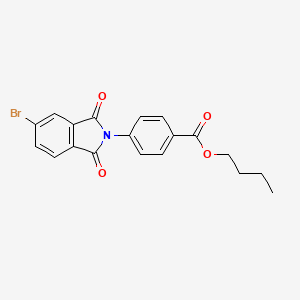
(4Z)-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 1-(4-iodophenyl)pyrazolidine-3,5-dione under specific reaction conditions. The reaction may be catalyzed by acids or bases and often requires controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may have potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities. Research in medicinal chemistry may focus on optimizing its pharmacological properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
- (4Z)-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione
Uniqueness
The presence of the 4-iodophenyl group in (4Z)-4-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H15IN2O5 |
|---|---|
Molecular Weight |
466.2 g/mol |
IUPAC Name |
(4Z)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15IN2O5/c1-25-14-8-10(9-15(26-2)16(14)22)7-13-17(23)20-21(18(13)24)12-5-3-11(19)4-6-12/h3-9,22H,1-2H3,(H,20,23)/b13-7- |
InChI Key |
OIXZOMDOGVSPHT-QPEQYQDCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11104009.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11104014.png)
![(2R,3R,10bS)-3-acetyl-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11104023.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11104028.png)

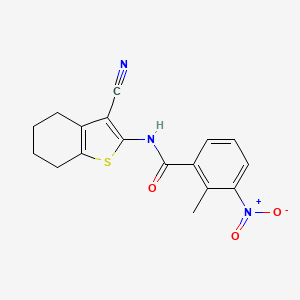
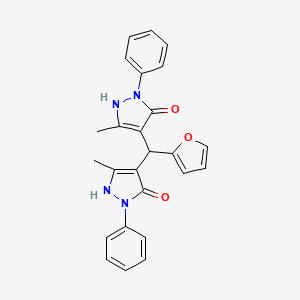
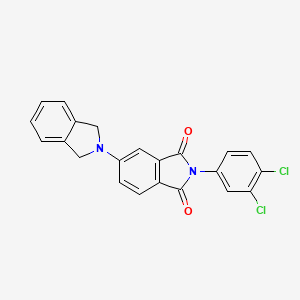
![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11104072.png)
![(2E,5E)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11104082.png)
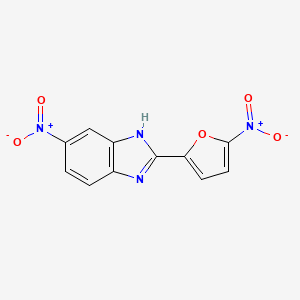
![(2Z)-5-amino-2-(3-ethoxy-4-hydroxybenzylidene)-7-(3-ethoxy-4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11104098.png)
